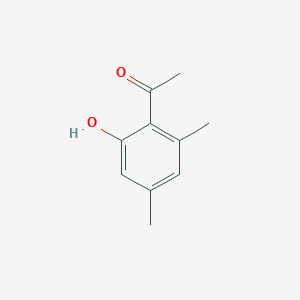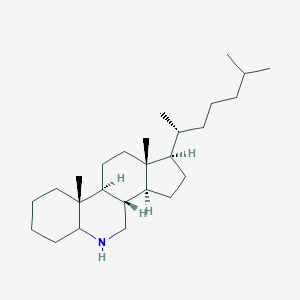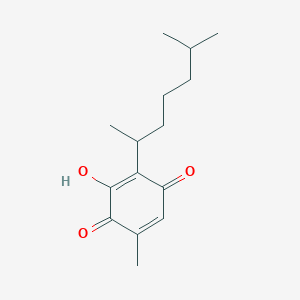
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- (DBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of benzoquinone, which is a widely used organic compound in the chemical industry. DBH has gained attention in recent years due to its potential applications in biomedical research and drug discovery.
Mécanisme D'action
The mechanism of action of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is not fully understood, but it is believed to involve the redox cycling of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- and its quinone form. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can undergo one-electron reduction to form a semiquinone radical, which can then react with oxygen to form a superoxide radical. This radical can then react with other molecules, leading to the production of reactive oxygen species (ROS) and oxidative stress. However, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also act as an antioxidant by donating electrons to neutralize ROS and prevent oxidative damage.
Effets Biochimiques Et Physiologiques
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been found to reduce inflammation and oxidative stress, which are both implicated in the development and progression of various diseases. However, the exact biochemical and physiological effects of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- are still being investigated, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- in lab experiments is its relatively low cost and ease of synthesis. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is also stable and can be stored for long periods without degradation. However, one limitation of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be taken when handling p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for research on p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, including investigating its potential applications in drug discovery, exploring its mechanism of action, and optimizing its synthesis method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also be further investigated for its potential applications in cancer research and neurodegenerative diseases. Additionally, the toxicity and safety of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- should be further investigated to ensure its safe use in scientific research.
Conclusion
In conclusion, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is a synthetic compound that has gained attention in recent years for its potential applications in biomedical research and drug discovery. It can be synthesized using various methods, with the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride being the most commonly used method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research and neurodegenerative diseases, but further research is needed to fully understand its potential applications and mechanism of action. While p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has advantages for lab experiments, its potential toxicity should also be considered. Overall, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has the potential to be a valuable tool in scientific research and drug discovery.
Méthodes De Synthèse
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can be synthesized using various methods, including the oxidation of 2,5-dimethyl-1,4-benzoquinone with potassium permanganate and the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride. However, the most commonly used method for synthesizing p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride in the presence of 1,5-dimethylhexan-3-ol as a solvent and a catalyst.
Applications De Recherche Scientifique
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been used in scientific research for various purposes, including as a redox mediator, an antioxidant, and a cytotoxic agent. In particular, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research, where it has been found to induce apoptosis in cancer cells and inhibit tumor growth. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been investigated for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and reduce inflammation.
Propriétés
Numéro CAS |
17194-57-9 |
|---|---|
Nom du produit |
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
Clé InChI |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
SMILES canonique |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Synonymes |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



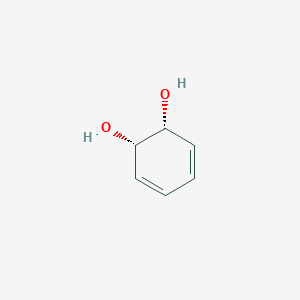
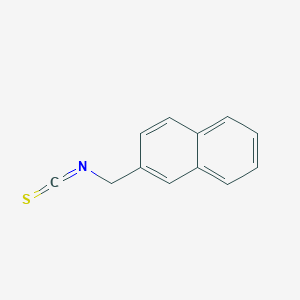
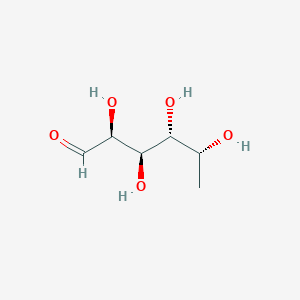
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
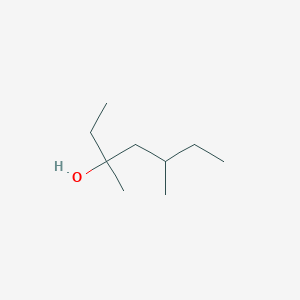
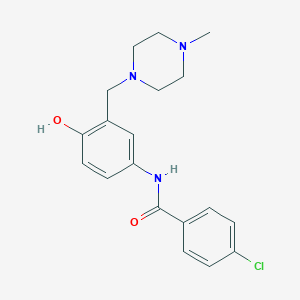
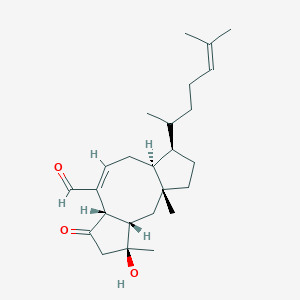
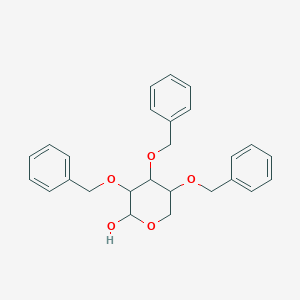
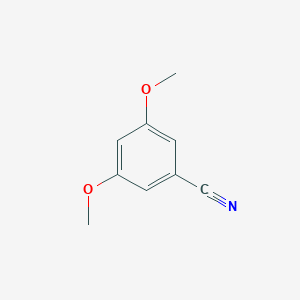
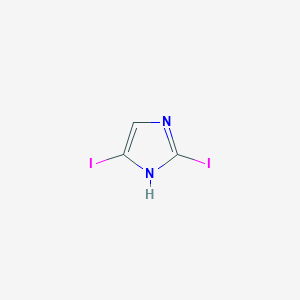
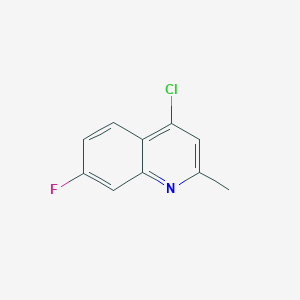
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
